molecular formula C11H14N4O2S2 B12004351 4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide CAS No. 71119-32-9

4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B12004351
CAS No.: 71119-32-9
M. Wt: 298.4 g/mol
InChI Key: UAFUDNOKRZAGCJ-UHFFFAOYSA-N
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Description

4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H14N4O2S2 and a molecular weight of 298.388 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of appropriate sulfonamide derivatives with thiadiazole precursors. One common method includes the reaction of 4-aminobenzenesulfonamide with 5-propyl-1,3,4-thiadiazole-2-thiol under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins essential for the survival of microorganisms . This inhibition disrupts vital biological processes, leading to the death of the target organisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to its specific propyl substitution on the thiadiazole ring, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

71119-32-9

Molecular Formula

C11H14N4O2S2

Molecular Weight

298.4 g/mol

IUPAC Name

4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H14N4O2S2/c1-2-3-10-13-14-11(18-10)15-19(16,17)9-6-4-8(12)5-7-9/h4-7H,2-3,12H2,1H3,(H,14,15)

InChI Key

UAFUDNOKRZAGCJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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